molecular formula C10H14N4O2 B3302435 (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine CAS No. 916791-13-4

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine

Cat. No.: B3302435
CAS No.: 916791-13-4
M. Wt: 222.24 g/mol
InChI Key: NMDKAARFIHULQE-UHFFFAOYSA-N
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Description

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of pyridine and piperidine, featuring a nitro group at the 5-position of the pyridine ring and an amine group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine typically involves multi-step reactions starting from commercially available precursorsFor example, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester can be used as a starting material, which undergoes nitration and subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions . These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, such as amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine hydrate and catalytic hydrogenation . Conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

Major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Applications

  • Pharmacological Research :
    • (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has been investigated for its potential as a lead compound in drug development. Its derivatives are being studied for various biological activities, including antimicrobial and anticancer properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular targets, enhancing its therapeutic potential .
  • Neurological Disorders :
    • The compound's analogs have shown promise in treating conditions such as schizophrenia , depression , and attention deficit hyperactivity disorder (ADHD) . These compounds may act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in neurotransmitter regulation .
  • Cancer Research :
    • Studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in targeted cancer therapies .

Organic Synthesis Applications

  • Intermediate in Synthesis :
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .
  • Ligand Development :
    • The compound is utilized as a ligand in coordination chemistry, where it can form complexes with transition metals, aiding in catalysis for asymmetric transformations .

Agrochemical Applications

  • Pesticide Development :
    • The nitropyridine derivatives have been explored for their potential use as agrochemicals, including insecticides and herbicides. Their ability to interact with biological systems makes them candidates for developing effective crop protection agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study BNeurological EffectsShowed efficacy in reducing symptoms of ADHD in animal models through H3 receptor modulation .
Study CSynthesis of DerivativesDeveloped new synthetic routes leading to higher yields of pyridine derivatives using this compound as a starting material .

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties.

Biological Activity

The compound (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1N1O1C1H2N1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{C}_1\text{H}_2\text{N}_1

This structure features a nitro group attached to a pyridine ring, which is further connected to a piperidine moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyridine and piperidine structures have shown significant anti-angiogenic activity. The antiangiogenic effects were evaluated using the chick chorioallantoic membrane (CAM) model, demonstrating that certain derivatives effectively inhibited blood vessel formation, which is crucial in tumor growth and metastasis .

The mechanism behind the anticancer activity is thought to involve the inhibition of specific kinases associated with cancer progression. For example, compounds targeting the extracellular signal-regulated kinase 5 (ERK5) pathway have shown promise in reducing cellular proliferation and migration, which are vital for cancer metastasis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives have been reported to possess significant antibacterial and antifungal activities. The presence of additional functional groups, such as amino or methoxy groups, enhances these biological activities .

Study on Anti-Angiogenic Activity

A study focusing on the synthesis of various piperidine derivatives demonstrated that compounds with specific substitutions exhibited profound antiangiogenic effects. The study employed gel electrophoresis to assess DNA cleavage abilities, revealing that certain derivatives not only inhibited angiogenesis but also showed cytotoxicity against cancer cells .

Pharmacokinetic Studies

Pharmacokinetic assessments are crucial for understanding the bioavailability and metabolism of this compound. A recent study indicated that modifications in the chemical structure could lead to improved oral bioavailability while maintaining potent ERK5 inhibition. This balance is essential for developing effective therapeutic agents .

Data Tables

Activity Type Compound IC50 (µM) Notes
Anti-Angiogenic(5-Nitro-pyridin-2-yl)-piperidin derivative0.05Significant inhibition in CAM model
ERK5 InhibitionPyrrole carboxamide derivative0.02Selective against closely related kinases
AntimicrobialPyridine derivative0.10Broad-spectrum activity observed

Properties

IUPAC Name

5-nitro-N-piperidin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKAARFIHULQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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